N-Boc-(S)-naphthyl glycine
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Overview
Description
N-Boc-(S)-naphthyl glycine is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Ligation
N-Boc-(S)-naphthyl glycine and its derivatives are versatile intermediates in the synthesis of various amino acids and peptides. A study by Crich and Banerjee (2007) demonstrated the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. The N-Boc amino acid, in the form of the S-ethyldisulfanyl derivative, was utilized for capping a tetrapeptide generated by Fmoc-SPPS. This process was followed by native chemical ligation with C-terminal thioesters and subsequent selective desulfurization of the benzylic C−S bond. This methodology was successfully applied in the synthesis of LYRAMFRANK, confirming its compatibility with reactive side chains and the ability to ligate other than glycine (Crich & Banerjee, 2007).
Unnatural Amino Acid Synthesis
N-(Boc)-L-(2-Bromoallyl)-glycine (1) serves as a versatile intermediate for synthesizing optically active unnatural amino acids. Leanna and Morton (1993) synthesized 1 from diethylacetamidomalonate and 2,3-dibromopropene in a one-pot procedure, achieving an overall yield of 75%. The enantiomers were efficiently separated via a tandem biocatalytic kinetic hydrolytic resolution, and 1 was further elaborated into several other interesting unnatural amino acids (Leanna & Morton, 1993).
Mechanism of Action
Target of Action
N-Boc-(S)-naphthyl glycine is primarily used as a protective group for amines in the synthesis of peptides . The primary targets of this compound are the amino groups present in various biomolecules .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, making it an important and popular protective group for amines .
Biochemical Pathways
The N-Boc protection process is a fundamental transformation in organic synthesis, especially in peptide chemistry . It affects the biochemical pathways involved in the synthesis of multifunctional targets, where issues related to the protection of amino functions become prominent .
Pharmacokinetics
The n-boc protection process is known to be stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . This stability likely impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of this compound’s action is the protection of the amino group in various biomolecules . This protection facilitates the synthesis of complex polyfunctional molecules, particularly peptides . The Boc group can be easily introduced and readily removed under a variety of conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the N-Boc protection process can be conducted under either aqueous or anhydrous conditions . Additionally, the process can be catalyzed by a variety of acidic, neutral, and basic reagents . These factors can influence the compound’s action, efficacy, and stability.
Future Directions
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBQDQOOFCWHTR-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146621-93-4 |
Source
|
Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthaleneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146621-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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